![molecular formula C30H40N2 B3151300 bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane CAS No. 70895-80-6](/img/structure/B3151300.png)
bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane
Overview
Description
The compound “bis4-(N,N-diethylamino)-2-methylphenylmethane” is a complex organic molecule. It is related to the class of compounds known as benzophenones . The molecule consists of two 4-(N,N-diethylamino)-2-methylphenyl groups attached to a central methane molecule .
Molecular Structure Analysis
The molecular structure of “bis4-(N,N-diethylamino)-2-methylphenylmethane” is complex due to the presence of multiple aromatic rings and amine groups . The molecule has a molecular weight of 324.4598 .Scientific Research Applications
Antioxidant Properties
Bis4-(N,N-diethylamino)-2-methylphenylmethane has been identified in studies focusing on antioxidant properties of certain compounds. One study found that a similar compound, Bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, showed potent inhibitory effects on the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum, indicating its potential as a powerful antioxidant (Sokolove et al., 1986).
Molecular Structure Analysis
Research has also been conducted to understand the molecular structure of similar compounds. For instance, a study analyzed the structure of Bis(2,5-dimethoxy-4-methylphenyl)methane, which could provide insights into the structural properties of bis4-(N,N-diethylamino)-2-methylphenylmethane (Wiedenfeld et al., 2003).
Use in Polymer Research
The compound's application in polymer research has been explored. A study measured hole mobilities in poly(styrene) doped with a similar compound, TPM, which is related to bis4-(N,N-diethylamino)-2-methylphenylmethane. This study indicates its potential use in improving the properties of polymers (Magin et al., 1996).
Interaction with Other Chemicals
Another aspect of research has been the interaction of similar compounds with other chemicals. For example, bis(diethylphosphino)methane, a compound with some structural similarities, has been used as a bridging ligand in complexes of Ir2, Rh2, and IrRh, showcasing its chemical versatility and potential for use in various chemical reactions (Slaney et al., 2012).
Electronic Properties and Application
The electronic properties and potential applications of similar compounds have been explored. One study investigated the electroluminescence efficiency of Ir-based devices using a similar compound, demonstrating its potential in electronic applications (Wang et al., 2005).
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used in the field of materials science, particularly in the development of photopolymers .
Mode of Action
The compound acts as a co-initiator in a binary photoinitiating system, enhancing the degree of conversion (DC) of a light-cured resin . It’s involved in the process of hole transport in vapor-deposited films of the compound . The transport occurs by hopping in a manifold of states subject to both energetic (diagonal) and positional (off-diagonal) disorder .
Biochemical Pathways
It’s known that the compound plays a significant role in the photocurrent transients, the role of polymer dynamics on charge transport at temperatures above the glass transition temperature, and the spectroscopy of interfacial hole states .
Result of Action
The addition of bis4-(N,N-diethylamino)-2-methylphenylmethane to a binary photoinitiating system significantly enhances the degree of conversion (DC) values in a light-cured resin for dental 3D printing . This suggests that the compound could potentially become an efficient photoinitiator when combined with a camphorquinone–amine system .
Action Environment
The action of bis4-(N,N-diethylamino)-2-methylphenylmethane is influenced by environmental factors such as light and temperature . The compound’s hole transport properties have been investigated in vapor-deposited films of the compound over a wide range of fields and temperatures, which encompassed the glass transition temperature .
properties
IUPAC Name |
4-[[4-(diethylamino)-2-methylphenyl]-(4-methylphenyl)methyl]-N,N-diethyl-3-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2/c1-8-31(9-2)26-16-18-28(23(6)20-26)30(25-14-12-22(5)13-15-25)29-19-17-27(21-24(29)7)32(10-3)11-4/h12-21,30H,8-11H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXZTIBAVBLPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)N(CC)CC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338730 | |
Record name | Bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101338730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70895-80-6 | |
Record name | Bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101338730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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